13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid (BCFA). [] It is found naturally in trace amounts in various sources, including:
13-MTD has garnered significant interest in scientific research due to its diverse biological activities, particularly its antitumor properties. [, , ] It has been identified as a potential therapeutic agent for various cancers. [, ] Additionally, 13-MTD plays a role in bacterial communication and signaling, influencing processes like twitching motility, antibiotic production, and rhizosphere colonization. [, , ]
13-Methyltetradecanoic acid is primarily derived from the fermentation of soybeans using specific bacterial strains. One notable strain is associated with the product Yang Zhen Hua 851, which has been shown to contain high levels of this fatty acid. In addition to its natural sources, 13-methyltetradecanoic acid can be synthesized chemically, allowing for controlled studies on its properties and effects.
The synthesis of 13-methyltetradecanoic acid can be achieved through several methods. One efficient synthetic route involves the elongation of undecanoic acid using isobutyraldehyde. This process follows a Wittig reaction, where bromo-undecanoic acid ethyl ester reacts with triphenylphosphonium salt and sodium methoxide, leading to the formation of the desired fatty acid. The final product can be purified to over 99% purity using high-performance liquid chromatography or by refining over activated silica gel. The total yield from this synthesis method has been reported at approximately 22.8% .
The molecular formula for 13-methyltetradecanoic acid is . Its structure features a branched chain due to the methyl group located at the 13th carbon atom of the tetradecanoic acid backbone. This branching impacts its physical properties and biological activity compared to straight-chain fatty acids.
13-Methyltetradecanoic acid participates in various chemical reactions typical of fatty acids, including esterification and transesterification. It can react with alcohols to form esters, which are often utilized in biodiesel production and other industrial applications. Additionally, it can undergo oxidation reactions, leading to the formation of ketones or aldehydes under specific conditions.
The mechanism by which 13-methyltetradecanoic acid induces apoptosis in cancer cells involves several cellular pathways. Research indicates that it down-regulates AKT phosphorylation, a critical pathway involved in cell survival and proliferation. By inhibiting this pathway, 13-methyltetradecanoic acid promotes apoptosis through caspase activation .
The physical and chemical properties of 13-methyltetradecanoic acid are essential for understanding its behavior in biological systems and potential applications.
Research into the applications of 13-methyltetradecanoic acid has expanded significantly due to its anticancer properties. It is being studied as a potential therapeutic agent against various cancers, particularly T-cell lymphomas and bladder cancer.
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid (iso-C15), was first isolated from Yang Zhen Hua 851—a soy fermentation product developed through bacterial fermentation by Pentagenic Pharmaceuticals (Diamond Bar, CA) in the mid-1980s [2] [7]. This compound gained attention after observational studies reported improved clinical outcomes in cancer patients using Yang Zhen Hua 851 as an alternative therapy. Subsequent biochemical purification identified 13-MTD as the principal anticancer component, distinguished by its branched isopropyl terminus at the 13th carbon [2] [7]. Early hypotheses proposed that its unnatural structure (not synthesized endogenously in humans) allowed selective targeting of tumor cells without harming normal tissues. Initial in vitro screening confirmed broad-spectrum activity against leukemia (K562), breast (MCF-7), prostate (DU-145), and bladder cancer cell lines, prompting mechanistic investigations into its apoptotic properties [2] [10].
Table 1: Historical Development Milestones of 13-MTD Research
Year | Key Event | Significance |
---|---|---|
1985 | Development of Yang Zhen Hua 851 soy fermentation product | First use in cancer patients; empirical reports of clinical improvement |
2000 | Purification of 13-MTD as the active component | Structural identification and initial apoptosis screening in cancer cell lines |
2005 | Metabolic incorporation studies in SKBR-3 cells | Elucidation of glycerolipid integration and caspase-independent apoptosis |
2010 | Mitochondrial-mediated apoptosis mechanism in bladder cancer | Linkage to Bcl-2/Bax imbalance and MAPK/AKT pathways |
2013 | In vivo validation in T-cell lymphoma xenografts | Confirmed tumor inhibition (40% rate) via AKT downregulation |
Branched-chain fatty acids (BCFAs) like 13-MTD exhibit unique apoptotic induction mechanisms distinct from straight-chain or unsaturated fatty acids. The methyl group at C13 confers resistance to β-oxidation, facilitating its incorporation into cellular lipids. In SKBR-3 breast cancer cells, 13-MTD preferentially integrates into triacylglycerols (TAGs) at the sn-2 position (60% incorporation efficiency within 6 hours) over phospholipids (PLs), disrupting membrane fluidity and mitochondrial integrity [3] [9]. This integration induces mitochondrial permeability transition pore opening, triggering cytochrome c-independent apoptosis. Crucially, 13-MTD activates caspase-independent pathways by promoting nuclear translocation of Apoptosis-Inducing Factor (AIF), confirmed by immunofluorescence assays showing >50% increase in AIF-positive nuclei within 4 hours of treatment [3] [9]. In contrast, bladder cancer studies reveal caspase-dependent pathways: 13-MTD downregulates Bcl-2, upregulates Bax (altering Bcl-2/Bax ratio by 3.5-fold), and stimulates cytochrome c release, activating caspases-9/-3 and cleaving PARP, lamin B, and retinoblastoma proteins [1] [10].
Table 2: Apoptotic Pathway Activation by 13-MTD vs. Straight-Chain Fatty Acids
Feature | 13-MTD | Straight-Chain Analogs (e.g., Myristic Acid) |
---|---|---|
Lipid Incorporation | Preferential TAG integration (sn-2 position); low PL accumulation | Even PL/TAG distribution |
Mitochondrial Effect | Rapid loss of transmembrane potential (4 hours); AIF translocation | Minimal depolarization |
Caspase Dependence | Cell line-specific: Independent (SKBR-3) or dependent (T24 bladder cells) | Typically caspase-dependent |
Oxidative Stress Role | Catalase-insensitive apoptosis | Hydrogen peroxide-mediated cytotoxicity |
Calcium Mobilization | No Ca²⁺ flux observed | Induced by G-protein-coupled receptors |
13-MTD demonstrates potent efficacy in chemoresistant malignancies, particularly T-cell non-Hodgkin’s lymphomas (T-NHLs) and AKT-hyperactivated cancers. In Jurkat, Hut78, and EL4 T-NHL cell lines, 13-MTD achieved IC₅₀ values of 25.74 ± 3.50 µg/ml, 31.29 ± 2.27 µg/ml, and 31.53 ± 5.18 µg/ml, respectively, after 48 hours—overcoming multidrug resistance (MDR) phenotypes linked to Bcl-2 and NF-κB overexpression [4] [6] [8]. Mechanistically, it suppresses phosphorylation of AKT (Ser473) and its downstream target NF-κB, dismantling survival signals that confer chemoresistance. In Jurkat xenograft models, daily oral 13-MTD administration reduced tumor growth by 40% without observable toxicity, correlating with decreased p-AKT and increased caspase-3 cleavage in excised tumors [4] [6]. Similarly, in bladder cancer models, 13-MTD simultaneously inhibits AKT while activating stress kinases p38 and JNK, creating a synthetic lethality in cells resistant to single-pathway inhibitors [1] [10]. This dual modulation of survival/stress pathways positions 13-MTD as a template for developing multitargeted agents against refractory cancers.
Table 3: Efficacy of 13-MTD in Chemoresistant Cancer Models
Cancer Model | Key Resistance Mechanism | 13-MTD Action | Experimental Outcome |
---|---|---|---|
T-cell lymphoma (Jurkat) | AKT hyperphosphorylation | ↓ p-AKT; ↑ caspase-3 cleavage | 40% tumor inhibition in vivo; G₁-phase arrest |
Bladder cancer (T24) | Bcl-2 overexpression | ↓ Bcl-2/Bax ratio; ↑ cytochrome c release | 85% viability reduction (140 µg/ml, 24 hours) |
Breast cancer (SKBR-3) | Caspase dysfunction | AIF nuclear translocation; no caspase activation | Viability reduction comparable to CLA, caspase-independent |
13-MTD’s ability to leverage lipid metabolic pathways for apoptotic induction offers a novel strategy against cancers resistant to conventional DNA-damaging agents. Ongoing research focuses on structural analogs to optimize tumor-specific delivery and combinatorial synergy with kinase inhibitors [6] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7